(S)-3''-Hydroxy Pravastatin Sodium Salt is a sodium salt derivative of pravastatin, which is classified as a hydroxylated statin. This compound is primarily utilized in the management of hyperlipidemia and the prevention of cardiovascular diseases. It functions as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in the cholesterol biosynthesis pathway. The compound is recognized for its role in lowering cholesterol levels and reducing the risk of heart attacks and strokes .
Pravastatin was initially developed by Sankyo Co., Ltd., with its first product approved by the U.S. Food and Drug Administration in 1991. The sodium salt form of pravastatin is derived from a fermentation process involving the bacterium Streptomyces carbophilus, which produces mevastatin, the precursor to pravastatin. Subsequent chemical modifications lead to the formation of (S)-3''-Hydroxy Pravastatin Sodium Salt .
The synthesis of (S)-3''-Hydroxy Pravastatin Sodium Salt involves a microbial fermentation process followed by chemical modifications. The key steps include:
The molecular formula for (S)-3''-Hydroxy Pravastatin Sodium Salt is , with a molecular weight of approximately 462.51 g/mol. The compound features a complex structure that includes multiple hydroxyl groups and a carboxylic acid moiety, contributing to its biological activity.
(S)-3''-Hydroxy Pravastatin Sodium Salt participates in various chemical reactions primarily related to its function as a statin. Key reactions include:
The understanding of these reactions is crucial for predicting pharmacokinetic behavior and therapeutic efficacy .
The mechanism by which (S)-3''-Hydroxy Pravastatin Sodium Salt exerts its effects involves:
This multi-faceted mechanism contributes significantly to its lipid-lowering effects and cardiovascular protective properties .
(S)-3''-Hydroxy Pravastatin Sodium Salt has significant applications in:
Its role as an active metabolite enhances understanding of statin therapy's benefits and potential adverse effects .
(S)-3''-Hydroxy Pravastatin Sodium Salt has the molecular formula C23H35NaO8 and a molecular weight of 462.51 g/mol. This configuration includes a sodium cation paired with a tetracyclic ring system featuring a heptanoic acid side chain modified by hydroxyl groups at the 3'' position. The sodium salt form enhances the compound's water solubility compared to non-ionic statins, which is critical for its metabolic behavior and analytical handling. The molecular weight is consistent across multiple analytical certificates and supplier specifications, confirming its identity as a monohydrated form in solid-state presentations [1] [3] [7].
Table 1: Atomic Composition of (S)-3''-Hydroxy Pravastatin Sodium Salt
Element | Carbon (C) | Hydrogen (H) | Oxygen (O) | Sodium (Na) |
---|---|---|---|---|
Count | 23 | 35 | 8 | 1 |
The compound's biological activity is intrinsically linked to its absolute stereochemistry, featuring an (S)-configuration specifically at the 3''-hydroxy position. This enantiomeric specificity arises from enzymatic metabolism in humans and is critical for its interaction with biological targets. The molecule contains nine defined stereocenters, with the C3'' hydroxy group adopting an (S)-orientation that governs its hydrogen-bonding interactions with HMG-CoA reductase. This stereochemical precision differentiates it from the (R)-epimer, which exhibits distinct metabolic properties and reduced pharmacological relevance. The complete stereochemical descriptor is (βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-8-[(2S,3S)-3-hydroxy-2-methyl-1-oxobutoxy]-2-methyl-1-naphthaleneheptanoic Acid Sodium Salt, as verified by chiral chromatography and nuclear magnetic resonance (NMR) studies [3] [5] [6].
(S)-3''-Hydroxy Pravastatin Sodium Salt represents a major oxidative metabolite of pravastatin (CAS 81131-70-6), differing exclusively through hydroxylation at the 3'' position of the ester-linked 2-methylbutyrate moiety. Key comparative features include:
The compound typically presents as a hygroscopic, white crystalline powder requiring stringent storage conditions (-20°C in desiccated environments) to prevent decomposition. Its solid-state behavior includes:
Table 2: Physicochemical Properties of (S)-3''-Hydroxy Pravastatin Sodium Salt
Property | Specification |
---|---|
Physical Form | White crystalline solid |
Solubility (Water) | >100 mg/mL |
Storage Temp. | -20°C (desiccated) |
HPLC Purity | >95% (as per supplier specifications) |
Hygroscopicity | High (requires desiccant) |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6